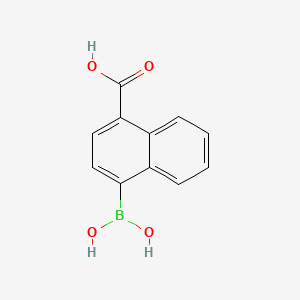

4-Carboxynaphthalene-1-boronic acid

Vue d'ensemble

Description

4-Carboxynaphthalene-1-boronic acid is a useful research compound. Its molecular formula is C11H9BO4 and its molecular weight is 216 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Decarboxylative Borylation

Decarboxylative borylation is a chemical process where carboxylic acid groups are replaced with boronic acids and esters. This process, catalyzed by nickel, enables the conversion of widely available carboxylic acids into versatile boronic esters, facilitating the synthesis of complex molecules for potential use in treating inflammatory lung diseases through the inhibition of human neutrophil elastase. This method provides practical access to complex boronic acids that were previously challenging to prepare, opening new possibilities in retrosynthetic analysis and the discovery of boron-containing therapeutics (Li et al., 2017).

Photoinduced Borylation

Photoinduced decarboxylative borylation of carboxylic acids, facilitated by visible light without the need for metal catalysts, represents a significant advance. Activating the acids with phthalimide substituents allows for their reaction with diboron reagents, demonstrating a broad utility and functional group tolerance. This method simplifies the introduction of boronate esters into a wide variety of compounds, showcasing the potential for creating versatile boronic esters with ease and efficiency (Fawcett et al., 2017).

Boronic Acid in Alkaline Solution

Research into the reactivity of boronic acids in alkaline solutions has provided kinetic evidence that boronic acids are reactive towards diol moieties even in such conditions. This insight corrects common misunderstandings in boron chemistry and suggests new avenues for effective boronic acid sensor design for carbohydrates (Iwatsuki et al., 2007).

Synthesis and Nonlinear Optical Properties

Boron(III) subphthalocyanines with various substituents have been synthesized, highlighting the role of boronic acid derivatives in the development of materials with significant optical, photophysical, and electrochemical properties. These materials find applications in organic electronics and photonics due to their enhanced quadratic and cubic hyperpolarizabilities, and electrochemical properties, underscoring the utility of boronic acid derivatives in advanced material science (Rey et al., 1998).

Boronic Acid Polymers

The incorporation of boron subphthalocyanines (BsubPcs) into polymers has introduced novel optoelectronic and physical properties, justifying their use in various organic electronic devices. This development marks a significant step in combining boronic acid chemistry with polymer science to create materials with enhanced functionalities (Lessard & Bender, 2013).

Mécanisme D'action

Target of Action

The primary target of 4-Carboxynaphthalene-1-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, which this compound participates in, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds .

Pharmacokinetics

It is known that the compound is used as a pharmaceutical intermediate , suggesting that it may be metabolized into other compounds within the body.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds . This leads to the creation of new organic compounds

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction, and thus the action of this compound, can be carried out in a variety of environmental conditions.

Analyse Biochimique

Biochemical Properties

The role of 4-Carboxynaphthalene-1-boronic acid in biochemical reactions is primarily associated with the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two organic groups, one being electrophilic and the other nucleophilic . The this compound acts as the nucleophilic group, transferring from boron to palladium .

Molecular Mechanism

The molecular mechanism of this compound is primarily understood in the context of the Suzuki–Miyaura cross-coupling reaction . In this reaction, this compound acts as a nucleophile, transferring from boron to palladium .

Propriétés

IUPAC Name |

4-borononaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,15-16H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYYKYNBMCQCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627689 | |

| Record name | 4-Borononaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332398-57-9 | |

| Record name | 4-Borononaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

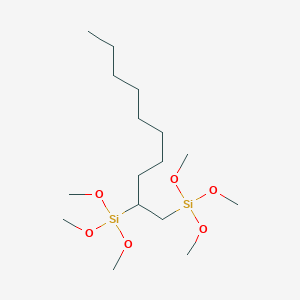

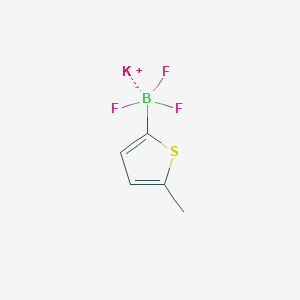

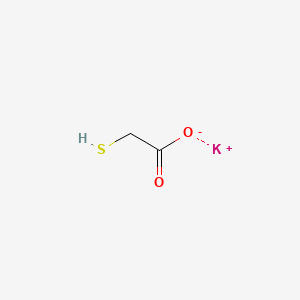

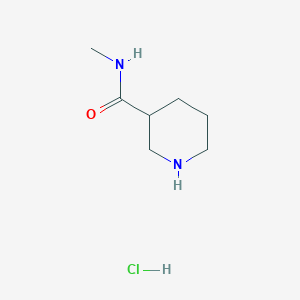

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

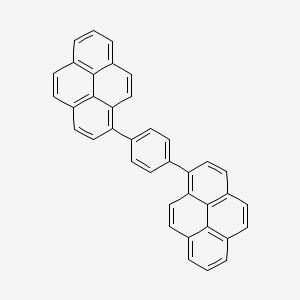

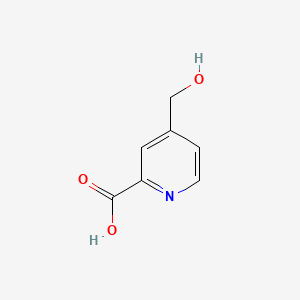

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.